![molecular formula C23H25N3O4 B5556779 N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,6-dimethylphenyl)-N2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N2,2-dimethylalaninamide appears to be a complex organic compound with potential applications in various fields of chemistry and materials science. The research focuses on its synthesis, characterization, and the exploration of its properties.
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step organic reactions, typically starting with simpler molecules and incorporating various functional groups through a series of chemical transformations. For instance, the synthesis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, a compound with a somewhat similar structure, involved elemental analysis and spectroscopic methods, employing density functional theory (DFT) for structural prediction and analysis (Vessally et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms and the electronic environment in the molecule. For example, the molecular structure of benzyl and sulfonyl derivatives of a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), was studied through similar methods, highlighting the structural aspects critical for biological activity (Khan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present. These compounds can undergo various chemical reactions, including substitution, addition, or cyclization reactions, depending on the reacting species and the conditions employed. For example, N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex were synthesized through reactions involving elemental sulfur and selenium, showing the versatility in forming different chemical structures (Naktode et al., 2012).
科学的研究の応用
Photocatalytic Decomposition
Research on photocatalytic decomposition of organic compounds, such as fungicides dissolved in water over TiO2, indicates a potential application area for complex organic molecules. This type of research focuses on the degradation of environmentally persistent and potentially hazardous chemicals, aiming to mitigate water contamination and its associated health risks. The complete mineralization of these compounds through photocatalytic processes underscores the importance of understanding and applying organic chemistry to environmental protection and remediation efforts (Topalov, Molnár-Gábor, & Csanádi, 1999).
Synthetic Applications in Organic Chemistry
The synthesis and study of compounds with intricate structures, including those with acetyl, isocyanide, and dimethyl groups, reveal the complexity and versatility of organic synthesis techniques. These studies often explore the reactivity, structural elucidation, and potential applications of novel compounds in pharmaceuticals, materials science, and catalysis. For example, the creation and analysis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate showcases the intersection of organic synthesis with spectroscopic and theoretical methods to understand the properties and potential uses of new molecules (Vessally, Fereyduni, Erdoğdu, Habibi, Eskandari, & Gulluoglu, 2011).
Luminescence Sensing
The development of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showcases the potential for these complex molecules in luminescence sensing applications. Such frameworks are sensitive to specific chemicals, including benzaldehyde derivatives, highlighting their utility in chemical sensing technologies. This area of research demonstrates how intricate organic molecules can be engineered to interact with specific targets, offering avenues for the development of advanced sensing materials and devices (Shi, Zhong, Guo, & Li, 2015).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-14-9-8-10-15(2)19(14)24-22(30)23(3,4)25(5)18(27)13-26-20(28)16-11-6-7-12-17(16)21(26)29/h6-12H,13H2,1-5H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILOHFHGGKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

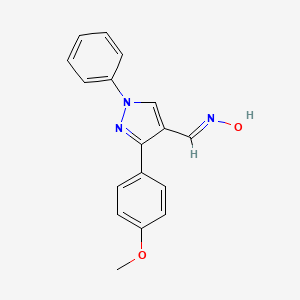
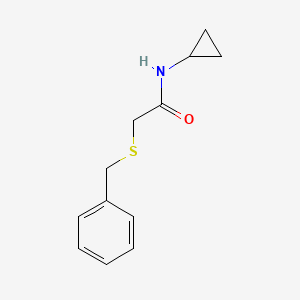
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
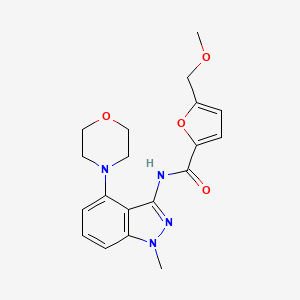
![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)
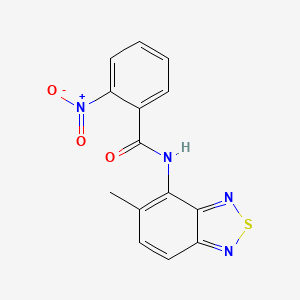
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
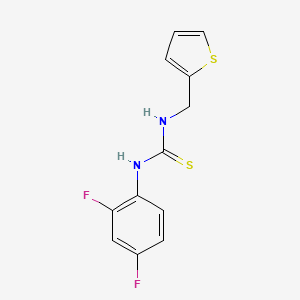
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)